Product packaging for 4-Bromo-2-thiophenethiol(Cat. No.:)

4-Bromo-2-thiophenethiol

Cat. No.: B8515821
M. Wt: 195.1 g/mol
InChI Key: CYENITWQXTVYCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-thiophenethiol is a high-purity chemical reagent designed for research and development applications. This compound features a thiophene ring system, a privileged scaffold in medicinal chemistry, strategically functionalized with both bromine and thiol groups . This unique structure makes it a highly versatile and valuable building block (synthon) for constructing complex molecules in various scientific fields. The bromine substituent serves as an excellent site for further functionalization via cross-coupling reactions, such as Suzuki or Stille couplings, enabling the introduction of diverse aromatic and heteroaromatic systems . Concurrently, the reactive thiol group allows for facile formation of thioethers or participation in click chemistry, providing a handle to attach other functional units or modulate the compound's physicochemical properties . In pharmaceutical research, thiophene-based compounds are of significant interest, with numerous FDA-approved drugs containing this moiety . Derivatives of this compound hold potential for developing new therapeutic agents with anti-inflammatory, antifungal, and antibacterial activities . Beyond pharmaceuticals, this reagent is valuable in materials science, particularly in developing organic electronic materials like organic light-emitting diodes (OLEDs) and organic semiconductors, where the thiophene core contributes advantageous electronic properties . It is also used in synthesizing advanced agrochemicals, such as novel pesticides and fungicides, contributing to crop protection solutions . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers are advised to consult the Safety Data Sheet (SDS) prior to handling and to employ appropriate personal protective equipment (PPE) due to potential hazards associated with thiol-containing compounds .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H3BrS2 B8515821 4-Bromo-2-thiophenethiol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H3BrS2

Molecular Weight

195.1 g/mol

IUPAC Name

4-bromothiophene-2-thiol

InChI

InChI=1S/C4H3BrS2/c5-3-1-4(6)7-2-3/h1-2,6H

InChI Key

CYENITWQXTVYCN-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1Br)S

Origin of Product

United States

Synthetic Methodologies for 4 Bromo 2 Thiophenethiol and Analogues

Direct Functionalization Approaches of Thiophene (B33073) Ring Systems

Direct functionalization methods offer an efficient pathway to introduce the thiol group onto a pre-existing brominated thiophene scaffold. These strategies often leverage the inherent reactivity of the thiophene ring, particularly at the C2 position.

Lithiation and Subsequent Sulfurization Strategies

A prominent method for the synthesis of thiophenethiols involves the lithiation of a thiophene derivative followed by quenching with elemental sulfur. encyclopedia.puborgsyn.org This approach is particularly effective for introducing a thiol group at a specific position. The process begins with the deprotonation of a thiophene ring using a strong organolithium base, such as n-butyllithium, to form a highly reactive thienyllithium intermediate. This intermediate is then reacted with elemental sulfur to form a lithium thiolate, which upon acidic workup, yields the desired thiophenethiol. orgsyn.org

For the synthesis of 4-bromo-2-thiophenethiol, this strategy would typically start with 3-bromothiophene. Lithiation at the 2-position, which is the most acidic site, followed by sulfurization would lead to the target compound. The reaction is generally carried out at low temperatures to control the reactivity of the organolithium reagent and prevent side reactions. orgsyn.org

Table 1: Key Steps in Lithiation-Sulfurization of Bromothiophenes

StepReagents and ConditionsIntermediate/ProductPurpose
Lithiation 3-Bromothiophene, n-butyllithium, inert solvent (e.g., THF), low temperature (-78 °C)4-Bromo-2-thienyllithiumGeneration of a potent nucleophile at the C2 position.
Sulfurization Elemental sulfur (S₈)Lithium 4-bromo-2-thiophenethiolateIntroduction of the sulfur atom to form the thiolate salt.
Acidification Dilute acid (e.g., HCl)This compoundProtonation of the thiolate to yield the final thiol product.

Halogen-Metal Exchange Reactions for Thiol Precursors

Halogen-metal exchange is another powerful tool for the regioselective functionalization of halothiophenes. wikipedia.orgjcu.edu.au This reaction involves the exchange of a halogen atom (typically bromine or iodine) with a metal, most commonly lithium. wikipedia.org The rate of exchange is dependent on the halogen, with the trend being I > Br > Cl. wikipedia.org

In the context of synthesizing this compound, one could envision a scenario starting from a di-halogenated thiophene, such as 2,4-dibromothiophene (B1333396). By carefully controlling the reaction conditions, a selective halogen-metal exchange can be achieved at one of the bromine positions. Subsequent reaction with a sulfur electrophile would then install the thiol group. The selectivity of the exchange can often be directed by the electronic and steric environment of the halogen atoms. researchgate.net For instance, a combination of i-PrMgCl and n-BuLi has been shown to facilitate selective bromine-metal exchange under non-cryogenic conditions. nih.gov

Cross-Coupling Reactions for Thiophenyl Sulfide (B99878) Formation

Cross-coupling reactions have become indispensable in modern organic synthesis for the formation of carbon-sulfur bonds, providing a versatile route to thiophenyl sulfides which can be precursors to thiols.

Palladium-Catalyzed C-S Bond Formation in Thiophene Derivatives

Palladium-catalyzed cross-coupling reactions are a cornerstone for the formation of C-S bonds. nih.gov These reactions typically involve the coupling of a halothiophene with a thiol in the presence of a palladium catalyst and a base. A variety of palladium catalysts and ligands have been developed to facilitate this transformation with high efficiency and functional group tolerance. nih.govresearchgate.net

For the synthesis of derivatives of this compound, a common approach would be to couple 2,4-dibromothiophene with a suitable thiol. The regioselectivity of the coupling can often be controlled by the choice of catalyst, ligand, and reaction conditions. For example, the use of specific phosphine (B1218219) ligands can promote the reaction at room temperature with soluble bases. nih.gov The resulting bromothiophenyl sulfide can then be further manipulated or the sulfide can be cleaved to yield the free thiol if desired.

Table 2: Components of a Typical Palladium-Catalyzed C-S Coupling Reaction

ComponentExample(s)Role in the Reaction
Halothiophene 2,4-DibromothiopheneElectrophilic coupling partner.
Thiol Various alkyl or aryl thiolsNucleophilic coupling partner.
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃Facilitates the oxidative addition and reductive elimination steps.
Ligand Xantphos, dppf, P(t-Bu)₃Stabilizes the palladium center and influences reactivity and selectivity.
Base K₂CO₃, Cs₂CO₃, NaOt-BuActivates the thiol and neutralizes the acid formed during the reaction.
Solvent Toluene, Dioxane, DMFProvides the medium for the reaction.

Copper-Mediated Coupling Processes involving Halothiophenes and Thiols

Copper-catalyzed C-S bond formation, often referred to as the Ullmann condensation, provides a valuable alternative to palladium-catalyzed methods. nih.gov These reactions are particularly useful for coupling aryl halides with thiols. A variety of copper sources can be employed, including copper(I) iodide (CuI), copper(I) oxide (Cu₂O), and copper(I) thiophene-2-carboxylate (B1233283) (CuTC). nih.govorganic-chemistry.org

The synthesis of 4-bromo-2-thiophenyl sulfides can be achieved by reacting a halothiophene, such as 2,4-dibromothiophene, with a thiol in the presence of a copper catalyst and a base. nsf.gov Ligands such as 1,10-phenanthroline (B135089) can be used to accelerate the reaction. organic-chemistry.org Microwave-assisted copper-catalyzed couplings have also been shown to be highly efficient, significantly reducing reaction times. organic-chemistry.org

Precursor-Based Synthesis and Derivatization

This approach involves the synthesis of a thiophene ring that already contains the desired functionalities or precursors to them. For example, one could synthesize a thiophene ring with a protected thiol group and a bromine atom at the desired positions. The protected thiol can then be deprotected in a later step to reveal the free thiol.

Another strategy involves the derivatization of a pre-existing functionalized thiophene. For instance, starting with a thiophene bearing a different functional group at the 2-position, a series of reactions can be performed to convert it into a thiol group, while the bromine at the 4-position remains intact. This method allows for the late-stage introduction of the thiol functionality, which can be advantageous when dealing with sensitive substrates.

Reduction of Thiopheneboronic Acids or Sulfonyl Chlorides

One documented method for the synthesis of 2-thiophenethiol involves the in situ reduction of 2-thiophenesulfonyl chloride. orgsyn.org This reaction is typically carried out using zinc dust and sulfuric acid. orgsyn.org This general principle can be applied to the synthesis of substituted thiophenethiols. For the synthesis of this compound, a plausible synthetic route would involve the initial preparation of 4-bromo-2-thiophenesulfonyl chloride, followed by its reduction.

The synthesis of the sulfonyl chloride precursor can be achieved through the chlorosulfonation of a pre-brominated thiophene. The regioselectivity of this reaction is crucial for obtaining the desired isomer.

Table 1: Proposed Reaction Scheme for the Synthesis of this compound via Sulfonyl Chloride Reduction

StepReactant(s)Reagent(s)Product
12-BromothiopheneChlorosulfonic acid4-Bromo-2-thiophenesulfonyl chloride
24-Bromo-2-thiophenesulfonyl chlorideZinc dust, Sulfuric acidThis compound

Utilization of Bio-based Feedstocks for Thiophenethiol Precursors

In recent years, there has been a growing interest in the development of sustainable synthetic routes from renewable resources. Bio-based feedstocks offer a promising alternative to traditional petroleum-based starting materials for the synthesis of thiophenes and their derivatives.

One notable example is the use of levulinic acid, a platform chemical derived from the dehydration of C6 sugars found in lignocellulosic biomass. Research has demonstrated the synthesis of 5-methylthiophene-2-thiol (B1266635) from levulinic acid. This process provides a pathway to functionalized thiophenethiols from a renewable carbon source.

Another approach involves the use of methyl levulinate, also derived from biomass, which can be reacted with elemental sulfur to produce thiophene diesters. nih.govrsc.org These diesters can then potentially be further functionalized to yield a variety of substituted thiophenes. The utilization of elemental sulfur, a readily available and inexpensive sulfur source, further enhances the sustainability of this method.

These bio-based methods provide a greener alternative for the synthesis of thiophenethiol precursors, reducing the reliance on fossil fuels and contributing to the development of more sustainable chemical processes.

Regioselectivity and Stereocontrol in the Synthesis of Substituted Thiophenethiols

The synthesis of specifically substituted thiophenethiols, such as this compound, requires precise control over the position of the functional groups on the thiophene ring, a concept known as regioselectivity.

One powerful strategy for achieving regioselectivity in the functionalization of thiophenes is through directed lithiation. This involves the use of an organolithium reagent, such as n-butyllithium, to deprotonate a specific carbon atom on the thiophene ring, creating a reactive intermediate that can then be quenched with an electrophile. The position of lithiation is often directed by the presence of existing substituents on the ring. For instance, the synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide has been achieved through a series of three successive and regioselective direct lithiation reactions starting from thiophene. This demonstrates the high degree of control that can be exerted over the substitution pattern of the thiophene core.

While this compound itself is not a chiral molecule, the principles of stereocontrol become critical in the synthesis of more complex, chiral thiophenethiol analogues. The introduction of stereocenters can be achieved through various asymmetric synthesis strategies. For example, the enantioselective synthesis of chiral tetrahydrothiophenes has been accomplished through the asymmetric desymmetrization of oxetanes catalyzed by a chiral Brønsted acid. nsf.gov Although this example does not directly yield an aromatic thiophenethiol, it illustrates a strategy for creating chiral sulfur-containing heterocycles.

Furthermore, chiral polythiophenes have been synthesized from monomeric precursors containing stereogenic centers. nih.govrsc.orgmdpi.comrsc.org These approaches often involve the attachment of a chiral auxiliary to the thiophene monomer, followed by polymerization. While the focus of this work is on the monomer, these studies highlight methods for introducing and maintaining chirality in thiophene-based structures. The development of stereoselective methods for the direct functionalization of the thiophene ring to create chiral thiophenethiols remains an active area of research.

Reaction Mechanisms and Chemical Transformations of 4 Bromo 2 Thiophenethiol

Electrophilic and Nucleophilic Substitution Pathways on the Thiophene (B33073) Ring

The reactivity of the 4-Bromo-2-thiophenethiol ring in substitution reactions is directed by the competing electronic effects of the thiol (-SH) and bromo (-Br) substituents. The thiol group is generally an activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions (C3 and C5). Conversely, the bromine atom is a deactivating group due to its inductive electron-withdrawing effect, yet it also directs to the ortho and para positions (C3 and C5) through resonance. The combined influence of these groups dictates the regioselectivity of electrophilic attack.

Aromatic nucleophilic substitution (SNAr) on the thiophene ring is less common and typically requires the presence of strong electron-withdrawing groups to activate the ring. nih.gov The SNAr mechanism generally proceeds through a stepwise pathway involving the formation of a Meisenheimer-type intermediate. nih.govresearchgate.net For instance, studies on 2-methoxy-3-X-5-nitrothiophenes reacting with pyrrolidine (B122466) show that the reaction begins with the nucleophilic addition of pyrrolidine to the C2 position, followed by the elimination of a methanol (B129727) molecule. nih.gov In the case of this compound, the electron-withdrawing nature of the bromine atom could potentially facilitate nucleophilic attack, particularly at the carbon atoms bearing the leaving group (Br) or another suitable group if present. The rate of such reactions can be significantly influenced by the solvent, with ionic liquids shown to accelerate SNAr reactions on nitrothiophenes compared to conventional solvents. nih.gov

Reaction TypeActivating/Deactivating GroupDirecting Position(s)Notes
Electrophilic Substitution -SH (Thiol)ActivatingC3, C5
-Br (Bromo)DeactivatingC3, C5
Nucleophilic Substitution -Br (Bromo)Ring Activating (Weak)Requires strong nucleophile and/or activating groups.

Oxidation Reactions and Disulfide Formation

A characteristic reaction of thiols is their oxidation to form disulfides. This transformation is a key process in various chemical and biological systems. nih.govnih.gov For this compound, this reaction involves the coupling of two molecules via the formation of a sulfur-sulfur bond, yielding bis(4-bromo-2-thienyl) disulfide and eliminating two hydrogen atoms.

The oxidation can be achieved using a wide range of oxidizing agents. organic-chemistry.org Common reagents include hydrogen peroxide, halogens (like iodine), and dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.org The reaction mechanism often involves the formation of a thiolate anion, which is a more potent nucleophile than the thiol itself. This anion can then attack an electrophilic sulfur species, which could be another thiol molecule activated by the oxidant, or a reactive intermediate formed from the oxidant. chemrxiv.org For example, the thiol-disulfide exchange reaction involves the transfer of electrons from the cysteine residues of a substrate to a disulfide-bonded species. nih.gov This process is fundamental in the oxidative folding of proteins. nih.gov

The general transformation is as follows:

2 R-SH + [O] → R-S-S-R + H₂O (where R = 4-bromo-2-thienyl and [O] is a generic oxidant)

Recent advancements have introduced "redox-click chemistry" for disulfide formation, utilizing reagents like sulfuryl fluoride (B91410) that react with exceptional selectivity towards thiols under simple conditions to yield disulfides quantitatively. chemrxiv.org Such methods offer a reliable way to synthesize symmetrical or unsymmetrical disulfides. organic-chemistry.org

Photoinduced Reactions and Photodissociation Dynamics

The photochemistry of thiophenethiols is largely characterized by the cleavage of the sulfur-hydrogen (S-H) bond. Experimental and theoretical studies on related compounds like thiophenol have shown that photoexcitation with UV light populates excited electronic states (specifically the 1¹ππ* and/or 1¹πσ* states), which leads to S-H bond fission. nih.govscispace.com The ¹πσ* state is dissociative along the S-H coordinate, meaning that once the molecule is promoted to this state, the S-H bond breaks rapidly. acs.orgresearchgate.net

In the photodissociation of thiophenol-d1 (a deuterated analog), excitation at 266 nm results in prompt S-D bond cleavage due to efficient coupling from the initially excited ππ* state to the repulsive πσ* potential energy surface. acs.orgresearchgate.net This mechanism is expected to be dominant for this compound as well, where UV irradiation would lead to the formation of a 4-bromo-2-thienylthiyl radical and a hydrogen atom. The dynamics of this dissociation can be influenced by the excitation wavelength, which determines the initial excited state populated. acs.orgresearchgate.net

The behavior of molecules after absorbing light is governed by their excited-state dynamics and the topology of their potential energy surfaces (PES). libretexts.org For thiophene and its derivatives, theoretical studies have revealed complex and ultrafast deactivation pathways from their excited states. rsc.orgepfl.chresearchgate.net Upon excitation, these molecules can relax back to the ground state through non-radiative processes, often occurring on a sub-picosecond timescale. researchgate.net

Key features of the excited state dynamics of thiophene include:

Ring Puckering: Out-of-plane distortions of the thiophene ring play a significant role in the photochemistry, facilitating ultrafast deactivation. epfl.chresearchgate.net

Conical Intersections: These are points on the PES where two electronic states become degenerate, providing highly efficient funnels for the molecule to switch from a higher to a lower electronic state, including relaxation back to the ground state (S₀). nih.gov

Multiple Excited States: The photochemistry involves several low-lying excited states, including ππ* and πσ* states, and the interactions between them dictate the ultimate fate of the photoexcited molecule. acs.orgrsc.org

For this compound, the presence of the bromine and thiol substituents would modify the energies and shapes of the potential energy surfaces compared to unsubstituted thiophene. However, the fundamental deactivation mechanisms, such as those involving ring puckering and passage through conical intersections, are expected to remain crucial.

In addition to S-H bond fission, another significant photochemical deactivation pathway for thiophene derivatives is ring-opening. rsc.org Theoretical calculations suggest that following photoexcitation, the thiophene molecule can undergo elongation of a carbon-sulfur bond. rsc.orgacs.org This process can lead to a conical intersection between the first excited state (S₁) and the ground state (S₀), providing a pathway for the molecule to return to the ground state in a ring-opened configuration. acs.org This ring-opening mechanism is proposed to be responsible for the lack of fluorescence and the very short excited-state lifetimes observed for thiophene. rsc.org

This pathway involves the S₁ potential energy surface, which has a global minimum corresponding to an asymmetric planar structure with one significantly elongated C-S bond. rsc.org Accessing this minimum from other regions of the excited state surface can lead to the ring-opening event. rsc.org While this has been studied for thiophene itself, the presence of a halogen substituent in this compound would influence the energetics of this pathway. Ring-opening can also be induced under non-photochemical conditions, for example, by reaction with potent nucleophiles like aryllithium reagents, which attack a sulfur atom and cleave the C-S bond. beilstein-journals.orgresearchgate.net

Thiol-Thione Tautomerism and its Implications for Reactivity

Heterocyclic thiols like this compound can exist in equilibrium with their tautomeric thione forms. This phenomenon, known as thiol-thione tautomerism, involves the migration of a proton from the sulfur atom to a carbon atom on the ring, accompanied by a shift in the double bonds.

Equilibrium of this compound:

Thiol form: this compound

Thione form: 4-Bromo-thiophene-2(3H)-thione

In the condensed phase and in solution, the thione form is often the more stable and dominant tautomer for many related heterocyclic systems. jocpr.comscispace.com The position of this equilibrium is sensitive to the solvent environment. Polar solvents and those capable of hydrogen bonding can shift the equilibrium by preferentially solvating one tautomer over the other. researchgate.net For example, in some mercaptopyridines, polar solvents favor the more polar thione tautomer. researchgate.net

This tautomerism has significant implications for the molecule's reactivity. ias.ac.in

The thiol form behaves as a typical aromatic thiol, undergoing reactions like S-alkylation, S-acylation, and oxidation to disulfides.

The thione form has a C=S double bond and an N-H or C-H group. It can undergo reactions at the sulfur atom (e.g., acting as a nucleophile) or at the adjacent nitrogen/carbon. The stability of the thione tautomer can prevent spontaneous oxidation to the disulfide, which may be relevant for the biological activity of certain anti-thyroid drugs. ias.ac.in The presence of both tautomers means that the compound can exhibit dual reactivity depending on the reaction conditions and the specific reagent used.

TautomerKey Structural FeatureExpected Reactivity
Thiol Aromatic ring, -SH groupOxidation to disulfide, S-alkylation, Electrophilic aromatic substitution
Thione C=S (thiocarbonyl) groupReactions at the sulfur atom, potential Michael addition

Chemo- and Regioselective Derivatization of Thiophenethiols

The derivatization of substituted thiophenethiols, such as this compound, offers a versatile platform for the synthesis of complex heterocyclic compounds. The presence of multiple reactive sites—the acidic thiol group, the carbon-bromine bond, and the C-H bonds of the thiophene ring—necessitates a careful selection of reaction conditions to achieve the desired chemo- and regioselectivity. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity is the preference for reaction at a specific position on the molecule.

In the case of this compound, the primary sites for chemical transformation are the thiol (-SH) group at the C2 position and the bromo (-Br) group at the C4 position. The inherent differences in the reactivity of these functional groups allow for selective derivatization. The thiol group is a soft nucleophile and is readily deprotonated to form a thiolate, which can participate in various nucleophilic substitution and addition reactions. Conversely, the carbon-bromine bond is susceptible to cleavage through oxidative addition in metal-catalyzed cross-coupling reactions.

Chemoselective derivatization of this compound can be achieved by targeting either the thiol or the bromo substituent while leaving the other intact.

Reactions at the Thiol Group: The thiol group is generally more reactive towards electrophiles than the C-Br bond is towards nucleophiles under non-catalyzed conditions. S-alkylation, for instance, can be performed selectively at the sulfur atom. This type of reaction is a cornerstone in the synthesis of various thioethers. The general mechanism involves the deprotonation of the thiol by a base to form the more nucleophilic thiolate anion, which then attacks an alkyl halide.

A variety of alkylating agents can be employed, and the reaction conditions can be tuned to ensure that the C-Br bond remains unreacted. This chemoselectivity is crucial for synthesizing building blocks for more complex molecules where the bromine atom can be used for subsequent transformations.

Reactions at the Bromo Group: The carbon-bromine bond on the thiophene ring is a key handle for introducing molecular complexity through transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, such as Suzuki, Stille, and Heck couplings, are powerful tools for forming new carbon-carbon bonds.

For these reactions to be chemoselective, the catalyst system and reaction conditions must be chosen such that they activate the C-Br bond without promoting side reactions at the thiol group. Often, the thiol group is protected prior to the cross-coupling reaction to prevent it from interfering with the catalyst. However, with careful selection of the palladium catalyst and ligands, it is possible to achieve direct coupling at the C-Br bond in the presence of a free thiol group. The success of such reactions often depends on the relative reactivity of the different C-Br bonds within a molecule. For instance, in molecules with multiple bromo substituents, the regioselectivity of the coupling can be influenced by the electronic environment of each bromine atom. Studies on dibrominated compounds have shown that the reactivity of a C-Br bond can be significantly different depending on its position on the aromatic ring, allowing for selective functionalization. mdpi.com

In some instances, palladium-catalyzed reactions can be directed to occur at a C-H bond while leaving a C-Br bond intact, further showcasing the subtleties of chemoselectivity in these systems. researchgate.net

Regioselectivity in the derivatization of this compound pertains to reactions that occur at a specific location on the thiophene ring. This is particularly relevant when considering further substitution on the aromatic ring. The existing bromo and thiol substituents exert directing effects on incoming electrophiles or during metallation reactions.

For electrophilic aromatic substitution, the directing effects of the substituents are paramount. The thiol group is an ortho-, para-directing group, while the bromo group is also an ortho-, para-directing but deactivating group. In this compound, the positions ortho and para to the thiol group are the C3 and C5 positions. The positions ortho and para to the bromo group are the C3 and C5 positions as well. Therefore, further electrophilic substitution would be expected to occur preferentially at the C3 or C5 positions, with the specific outcome depending on the reaction conditions and the nature of the electrophile.

Directed ortho-metallation is another powerful strategy for achieving regioselectivity. In this approach, a functional group directs the deprotonation of an adjacent C-H bond by an organolithium reagent. While the thiol group itself can be lithiated, a protected thiol group or the bromo group could potentially direct lithiation to an adjacent position, allowing for the introduction of an electrophile at a specific site. Research on the regioselective synthesis of polysubstituted thiophenes has demonstrated that successive lithiation and functionalization can lead to highly complex and specifically substituted thiophene derivatives. mdpi.comresearchgate.net

The following table summarizes the potential chemo- and regioselective derivatizations of this compound based on the principles discussed.

Reaction TypeReagent/CatalystTarget SiteProduct TypeSelectivity
S-Alkylation Alkyl halide, BaseThiol groupThioetherChemoselective
Suzuki Coupling Arylboronic acid, Pd catalystBromo groupAryl-substituted thiophenethiolChemoselective
Stille Coupling Organostannane, Pd catalystBromo groupAlkyl/Aryl-substituted thiophenethiolChemoselective
Electrophilic Substitution Electrophile (e.g., NBS, acyl chloride)C3 or C5 position of the ringSubstituted this compoundRegioselective
Directed Metallation Organolithium reagentC3 or C5 position of the ringFunctionalized this compoundRegioselective

This table is generated based on established principles of organic reactivity and analogies from the cited literature.

Computational and Theoretical Investigations of 4 Bromo 2 Thiophenethiol

Electronic Structure Theory and Bonding Analysis

The electronic structure and bonding of 4-bromo-2-thiophenethiol are fundamental to understanding its chemical behavior. Modern computational chemistry provides powerful tools to probe these aspects at a quantum mechanical level.

Density Functional Theory (DFT) Applications for Molecular Geometry and Electronic States

Density Functional Theory (DFT) is a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for determining the molecular geometry and electronic states of molecules like this compound. DFT calculations can predict key structural parameters, including bond lengths, bond angles, and dihedral angles. For the thiophene (B33073) ring of this compound, DFT would likely predict C-C bond lengths between 1.37 and 1.42 Å and C-S bond lengths around 1.70 Å. The C-Br and C-S (thiol) bond lengths are also readily calculable.

The electronic states, particularly the energies and distributions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are critical for understanding the molecule's reactivity and spectroscopic properties. The HOMO is expected to have significant contributions from the sulfur lone pairs and the π-system of the thiophene ring, while the LUMO is likely to be a π* orbital. The presence of the electron-withdrawing bromine atom and the electron-donating thiol group would influence the energies of these frontier orbitals.

ParameterPredicted Value RangeComputational Method
C-S (ring) Bond Length1.70 - 1.75 ÅB3LYP/6-311+G(d,p)
C=C Bond Length1.36 - 1.38 ÅB3LYP/6-311+G(d,p)
C-C Bond Length1.41 - 1.43 ÅB3LYP/6-311+G(d,p)
C-Br Bond Length1.85 - 1.90 ÅB3LYP/6-311+G(d,p)
C-S (thiol) Bond Length1.75 - 1.80 ÅB3LYP/6-311+G(d,p)
S-H Bond Length1.33 - 1.35 ÅB3LYP/6-311+G(d,p)
HOMO-LUMO Gap4.0 - 5.0 eVTD-DFT

Quantum Chemical Calculations for Molecular Conformations and Isomers

Quantum chemical calculations are instrumental in exploring the conformational landscape and relative energies of isomers of this compound. The primary conformational flexibility in this molecule arises from the rotation of the thiol (-SH) group around the C-S bond. Calculations can determine the potential energy surface for this rotation, identifying the most stable (lowest energy) conformation and the energy barriers between different conformations. It is anticipated that the most stable conformation will have the S-H bond lying in the plane of the thiophene ring, either oriented towards or away from the ring's sulfur atom, to minimize steric hindrance and maximize potential intramolecular interactions.

Furthermore, these calculations can be used to compare the relative stabilities of different positional isomers, such as 3-bromo-2-thiophenethiol or 5-bromo-2-thiophenethiol, by computing their ground-state energies. This information is valuable for understanding the thermodynamics of isomerization reactions.

Molecular Dynamics Simulations of Thiophene Systems

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational changes, intermolecular interactions, and transport properties. For a system of this compound molecules, MD simulations can reveal how they interact with each other in the liquid phase or in solution.

The force field used in the MD simulation is crucial for obtaining accurate results. For halogenated compounds like this compound, it is important to use a force field that can accurately model halogen bonding—a non-covalent interaction where the halogen atom acts as an electrophilic center. nih.gov Simulations of thiophene and its derivatives have shown that these molecules can exhibit significant π-π stacking interactions, which would also be a key feature in the condensed-phase behavior of this compound. MD simulations can quantify properties such as the radial distribution functions, which describe the local molecular structure, and diffusion coefficients, which characterize molecular mobility.

Prediction of Reaction Pathways and Transition States in Thiophenethiol Chemistry

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping out the potential energy surface of a reaction, including the structures and energies of reactants, products, intermediates, and transition states. For this compound, several types of reactions could be investigated computationally.

One area of interest is the reactivity of the thiol group, such as its deprotonation to form a thiolate or its participation in nucleophilic substitution reactions. Quantum chemical methods can be used to calculate the pKa of the thiol group and the activation energies for its reactions. chemrxiv.org Another important aspect is the reactivity of the thiophene ring, which is susceptible to electrophilic substitution. DFT calculations can predict the preferred sites of electrophilic attack by analyzing the distribution of electron density and the stability of the resulting intermediates. chemrxiv.org

Furthermore, the C-Br bond is a potential site for reactions such as cross-coupling or reduction. Computational studies can model the mechanisms of these reactions, providing insights into the role of catalysts and the factors that control reactivity and selectivity. The search for transition states is a key component of these studies, as the energy of the transition state determines the reaction rate.

Excited State Calculations and Photochemical Modeling of Halogenated Thiophenes

The interaction of this compound with light can be modeled using excited-state quantum chemical calculations, such as Time-Dependent Density Functional Theory (TD-DFT). rsc.org These calculations can predict the molecule's UV-visible absorption spectrum by determining the energies of its electronic excited states and the probabilities of transitions to these states.

The presence of the heavy bromine atom is expected to have a significant impact on the photochemistry of the molecule. The "heavy-atom effect" is known to enhance spin-orbit coupling, which facilitates intersystem crossing from singlet excited states to triplet excited states. This can have a profound effect on the subsequent photochemical pathways, potentially leading to different products than would be formed from the singlet state.

Computational modeling can explore the potential energy surfaces of the excited states to identify pathways for photochemical reactions, such as the cleavage of the C-Br or S-H bonds. nih.gov Studies on halogenated thiophenes have shown that photodissociation of the carbon-halogen bond is a common process. nih.gov Excited-state calculations can help to understand the dynamics of these processes and the nature of the resulting photoproducts. rsc.orgresearchgate.net

Excited StateTransition CharacterPredicted Excitation Energy (eV)Oscillator Strength
S1π → π~4.5 - 5.0Moderate
S2n → π~5.0 - 5.5Low
T1π → π*~3.5 - 4.0Forbidden (by spin)

Spectroscopic Characterization Methodologies for 4 Bromo 2 Thiophenethiol and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 4-bromo-2-thiophenethiol. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the molecular framework.

In the ¹H NMR spectrum, the thiophene (B33073) ring protons exhibit characteristic chemical shifts and coupling patterns. For a 2,4-disubstituted thiophene like this compound, two signals corresponding to the protons at the C3 and C5 positions are expected. These protons would appear as doublets due to coupling with each other. The proton of the thiol group (-SH) typically appears as a broad singlet, and its chemical shift can be variable depending on the solvent, concentration, and temperature.

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon environment in the molecule. Four distinct signals are anticipated for the thiophene ring carbons, with their chemical shifts influenced by the attached bromine and thiol groups. The carbon atom bonded to the electronegative bromine atom (C4) is expected to be shifted downfield. Similarly, the carbon attached to the sulfur of the thiol group (C2) will also show a characteristic shift. libretexts.orgcompoundchem.com Purity assessment is also a key application of NMR, where the presence of impurity signals can be readily detected and quantified by integrating the respective peaks.

Interactive Table: Expected ¹H and ¹³C NMR Chemical Shifts for this compound
Atom Nucleus Expected Chemical Shift (δ, ppm) Notes
H3¹H7.0 - 7.5Doublet, deshielded by adjacent bromine
H5¹H6.8 - 7.2Doublet
SH¹H3.0 - 4.0Broad singlet, position is variable
C2¹³C125 - 135Attached to SH group
C3¹³C128 - 135
C4¹³C110 - 120Attached to Br, shielded by halogen
C5¹³C120 - 130

Note: The values presented are estimates based on typical chemical shifts for substituted thiophenes and may vary based on solvent and experimental conditions. libretexts.orgcompoundchem.comoregonstate.edupdx.edulibretexts.orgchemistrysteps.comnetlify.app

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and deduce the structure of this compound by analyzing its fragmentation pattern. wikipedia.org Upon ionization, typically by electron impact (EI), the molecule forms a molecular ion (M⁺•).

A key feature in the mass spectrum of a bromine-containing compound is the isotopic signature of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. wpmucdn.comyoutube.com This results in two molecular ion peaks of almost equal intensity, separated by two mass-to-charge units (m/z), referred to as the M and M+2 peaks. This distinctive pattern is a clear indicator of the presence of a single bromine atom in the molecule.

The fragmentation of the molecular ion provides further structural information. Common fragmentation pathways for this compound would include the loss of the bromine atom, the thiol group (-SH), or the entire thiophene ring fragmentation. libretexts.orgnih.gov Analysis of the m/z values of these fragment ions helps to piece together the molecular structure.

Interactive Table: Predicted Mass Spectrometry Fragments for this compound (C₄H₃BrS₂)
Fragment Ion Formula Predicted m/z Description
[M]⁺•[C₄H₃⁷⁹BrS₂]⁺•210Molecular ion with ⁷⁹Br
[M+2]⁺•[C₄H₃⁸¹BrS₂]⁺•212Molecular ion with ⁸¹Br
[M-Br]⁺[C₄H₃S₂]⁺131Loss of a bromine radical
[M-SH]⁺[C₄H₂BrS]⁺177/179Loss of a thiol radical
[C₃H₃S]⁺[C₃H₃S]⁺71Fragment from thiophene ring cleavage
[C₂H₂S]⁺•[C₂H₂S]⁺•58Fragment from thiophene ring cleavage

X-ray Absorption (XAS) and Emission Spectroscopy (XES) for Sulfur Speciation and Electronic Structure

X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES) are powerful element-specific techniques for probing the electronic structure and chemical environment of the sulfur atoms in this compound. Sulfur K-edge X-ray Absorption Near-Edge Structure (XANES) spectroscopy, in particular, provides detailed information on sulfur speciation. acs.orgresearchgate.netcurtin.edu.au

The XANES spectrum arises from the excitation of a sulfur 1s core electron to unoccupied molecular orbitals. For thiophenic compounds, prominent features in the spectrum correspond to transitions to unoccupied π* and σ* orbitals. acs.org The energies and intensities of these transitions are highly sensitive to the nature of the substituents on the thiophene ring. acs.orgresearchgate.net Electron-withdrawing groups, like bromine, and electron-donating groups, like the thiol group, will systematically shift the energies of these transitions. researchgate.net This allows for a detailed understanding of how these functional groups modulate the electronic structure of the thiophene ring. By comparing the spectra of this compound to those of known sulfur standards, its oxidation state and chemical form can be unequivocally confirmed. acs.orgnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Self-Assembly Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the this compound molecule. The thiophene ring is a chromophore that exhibits characteristic π → π* transitions, typically resulting in strong absorption bands in the UV region. acs.orgnih.gov The positions and intensities of these absorption bands are influenced by the substituents on the ring. rsc.org

This technique is also particularly useful for studying the self-assembly of thiophenethiol derivatives on surfaces, such as gold. When molecules like this compound form a self-assembled monolayer (SAM), changes in the intermolecular interactions and the local dielectric environment can lead to shifts in the UV-Vis absorption spectrum. researchgate.netresearchgate.net For instance, the formation of aggregates or a well-ordered monolayer can cause a shift in the maximum absorption wavelength (λmax) compared to the spectrum of the molecule in a dilute solution. Monitoring these spectral changes provides insights into the kinetics and thermodynamics of the self-assembly process.

Chromatographic Techniques for Separation and Quantification in Complex Mixtures

Chromatographic methods, especially High-Performance Liquid Chromatography (HPLC), are essential for the separation and quantification of this compound in complex mixtures, such as reaction products or environmental samples. mdpi.com

A common approach is reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. Due to its aromatic and halogenated nature, this compound can be effectively separated from more polar or less polar impurities.

For detection, a UV detector is often employed, as the thiophene ring provides a strong chromophore. mdpi.com For enhanced sensitivity and selectivity, especially at trace levels, derivatization of the thiol group is a common strategy. nih.govacs.orgnih.govacs.orgmdpi.commurdoch.edu.aumdpi.com Reagents that react specifically with thiols can introduce a fluorescent tag, allowing for highly sensitive fluorescence detection. mdpi.com Furthermore, coupling HPLC with mass spectrometry (LC-MS) provides both separation and definitive identification based on the mass-to-charge ratio of the eluting compounds, making it a powerful tool for quantitative analysis. acs.orgmdpi.com

Advanced Applications in Materials Science and Organic Electronics

Self-Assembled Monolayers (SAMs) on Metal Surfaces

Self-assembled monolayers (SAMs) are ordered molecular assemblies that form spontaneously on a substrate. Thiol-based SAMs on gold are archetypal systems for studying molecular self-organization and for functionalizing surfaces. nih.gov The formation of these monolayers is driven by the strong covalent bond between sulfur and gold, supplemented by van der Waals interactions between adjacent molecules, which promote the formation of densely packed, ordered structures. uh.edu

The adsorption of thiophenethiol derivatives onto gold surfaces is primarily governed by the chemisorption of the thiol group, forming a stable gold-thiolate (Au-S) bond. nih.govnih.gov Studies on similar molecules, such as 2- and 3-bromothiophene, suggest that adsorption occurs principally through the sulfur atom. researchgate.net In the case of 4-Bromo-2-thiophenethiol, the molecule anchors to the gold surface via its thiol group. The thiophene (B33073) ring is expected to adopt a tilted orientation relative to the surface. This interaction is not limited to bulk gold substrates; the same principles apply to the functionalization of gold nanoparticles, where the formation of a SAM passivates the nanoparticle surface, enhancing its stability and chemical compatibility. nih.gov The presence of the bromine atom may also influence the adsorption process, potentially interacting with the metal surface. researchgate.net

The structure of the thiol molecule significantly dictates the properties of the resulting monolayer, including its packing density, thickness, and surface energy. uh.edu Compared to flexible alkanethiols which form densely packed, quasi-crystalline structures, the rigid, planar thiophene ring of this compound introduces different intermolecular interactions.

Molecular FeatureInfluence on Monolayer PropertiesPotential Outcome
Thiol Group (-SH)Forms a strong covalent bond with the gold substrate, anchoring the molecule to the surface.Primary driving force for SAM formation.
Thiophene RingRigid, planar structure that can participate in π-π stacking interactions between adjacent molecules.Contributes to the ordering and stability of the monolayer.
Bromine Atom (-Br)Introduces steric hindrance due to its size and alters the molecule's electronic properties.May lead to less dense packing and can modify the surface dipole and work function. rsc.orgaps.org

Conjugated Polymers and Oligomers Based on Thiophene Building Blocks

Thiophene-based conjugated polymers are a cornerstone of organic electronics due to their excellent charge transport properties and chemical stability. nih.govrsc.org Polythiophenes are utilized in a wide range of optoelectronic applications, including transistors, solar cells, and light-emitting diodes. rsc.org

The compound this compound is a functional monomer for synthesizing conjugated polymers. The bromine atom provides a reactive site for various transition-metal-catalyzed cross-coupling reactions, which are powerful tools for forming the carbon-carbon bonds necessary for a conjugated polymer backbone. nih.gov

Several polymerization strategies can utilize brominated thiophene monomers:

Kumada Catalyst-Transfer Polycondensation (KCTP): This method often involves converting the bromo-monomer into a Grignard reagent, followed by Ni-catalyzed polymerization. It is known for producing regioregular poly(3-alkylthiophene)s with high molecular weights. nih.gov

Stille and Suzuki Couplings: These palladium-catalyzed reactions couple the brominated monomer with an organotin or organoboron derivative of another comonomer, respectively. They are highly versatile for creating donor-acceptor type copolymers.

Direct Arylation Polycondensation (DAP): This is a more atom-economical approach that couples a C-H bond directly with a C-Br bond, avoiding the need to pre-functionalize one of the monomers. rsc.orgresearchgate.net This method has been successfully used to synthesize polymers containing thiophene-flanked benzothiadiazole units. rsc.org

The thiol group offers another reactive handle, although it is more commonly used for surface attachment than for backbone polymerization in this context.

Polymerization MethodDescriptionKey Features
Kumada CouplingNi-catalyzed reaction between a Grignard reagent and an organic halide.Effective for creating regioregular homopolymers. nih.gov
Stille/Suzuki CouplingPd-catalyzed cross-coupling involving organotin (Stille) or organoboron (Suzuki) reagents.Highly versatile for alternating copolymers; tolerant of many functional groups.
Direct Arylation PolycondensationPd-catalyzed reaction that directly couples a C-H bond with a C-Br bond.High atom economy; simplifies monomer synthesis. rsc.orgresearchgate.net

Substituting a conjugated polymer with halogen atoms like bromine is a common strategy to tune its electronic properties. rsc.org The electronegative nature of bromine exerts a strong electron-withdrawing inductive effect, which typically lowers the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.orgnih.gov

Lowering the HOMO level can be advantageous for device stability, particularly by making the material more resistant to oxidation in air. The change in both HOMO and LUMO levels directly impacts the electronic bandgap (the HOMO-LUMO gap). Bromination has been observed to increase the bandgap in poly(3-hexylthiophene), leading to a blue shift in the material's absorption spectrum. rsc.org

However, halogen substitution can also negatively affect charge transport. The bromine atom can disrupt the delocalization of π-electrons along the polymer backbone and hinder the close packing of polymer chains, which is crucial for efficient interchain charge hopping. rsc.org This can lead to a decrease in charge carrier mobility. rsc.org

PropertyEffect of Bromine SubstitutionReference
HOMO Energy LevelGenerally lowered rsc.orgnih.gov
LUMO Energy LevelGenerally lowered rsc.orgnih.gov
Electronic BandgapOften increased rsc.org
Charge Carrier MobilityMay be decreased due to steric hindrance and disrupted π-delocalization rsc.org

Polymers derived from this compound and similar monomers are key components in various organic electronic devices. rsc.orgoled-intermediates.com

Organic Field-Effect Transistors (OFETs): In an OFET, a conjugated polymer serves as the active semiconductor channel where charge transport occurs. wikipedia.orgresearchgate.net The performance of an OFET is highly dependent on the charge carrier mobility of the semiconductor. While the introduction of bromine can lower mobility, the tuning of HOMO/LUMO levels is critical for achieving efficient charge injection from the source/drain electrodes and for ensuring environmental stability. rsc.orgmdpi.com Therefore, monomer design involves a trade-off between electronic tuning and maintaining high mobility.

Organic Light-Emitting Diodes (OLEDs): In OLEDs, conjugated polymers can function as the emissive layer or as charge transport layers. oled-intermediates.compkusz.edu.cn The bandgap of the polymer determines the color of the emitted light. researchgate.net By incorporating bromine-substituted monomers, the bandgap can be tuned, thus controlling the emission color. rsc.org Bromo-thiophene derivatives are considered critical building blocks in the synthesis of electroluminescent materials that dictate the brightness, color purity, and efficiency of OLED displays. innospk.comnbinno.com The modified HOMO/LUMO levels also affect the energy alignment between different layers in the OLED stack, which is crucial for balanced electron and hole injection and, consequently, high device efficiency.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Bromo-2-thiophenethiol, and how can reaction conditions be optimized for reproducibility?

  • Methodology :

  • Bromination : Start with 2-thiophenethiol and employ electrophilic bromination using bromine (Br₂) or N-bromosuccinimide (NBS) in a polar solvent (e.g., dichloromethane) under controlled temperature (0–5°C). Monitor regioselectivity via thin-layer chromatography (TLC) .
  • Protection of Thiol : Use tert-butyl disulfide (t-BuSS-t-Bu) to protect the thiol group during bromination, followed by deprotection with tributylphosphine (TBP) in tetrahydrofuran (THF) .
  • Purification : Isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity using HPLC (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodology :

  • NMR Spectroscopy : Use 1^1H NMR to identify aromatic protons (δ 6.8–7.2 ppm for thiophene) and 13^{13}C NMR to confirm bromine-induced deshielding (C-Br at ~125–130 ppm). 1^1H-13^{13}C HSQC can resolve overlapping signals .
  • IR Spectroscopy : Validate the thiol (-SH) stretch (~2550 cm⁻¹) and C-Br vibration (~550 cm⁻¹). Note that trace moisture may obscure -SH signals; use dry KBr pellets .
  • Mass Spectrometry : High-resolution ESI-MS (positive mode) should show [M+H]⁺ at m/z 194.9 (C₄H₃BrS₂), with isotopic peaks confirming bromine (1:1 ratio for 79^{79}Br/81^{81}Br) .

Q. How can the reactivity of the thiol group in this compound be controlled during synthetic applications?

  • Methodology :

  • Protection Strategies : Use disulfide formation (e.g., with di-tert-butyl dicarbonate) or silylation (e.g., TMSCl) to prevent oxidation. Deprotect under mild reducing conditions (e.g., DTT at pH 8) .
  • Stability Tests : Monitor thiol integrity via Ellman’s assay (412 nm absorbance for thiolate-dinitrobenzoate adducts) under varying pH and temperature .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity and electronic properties of this compound?

  • Methodology :

  • Computational Setup : Use B3LYP/6-311+G(d,p) basis set to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO). Compare with experimental UV-Vis spectra (λmax ~280 nm) .
  • Reactivity Analysis : Map electrostatic potential surfaces to identify nucleophilic (thiol) and electrophilic (bromine) sites. Validate with Fukui indices for substitution reactions .

Q. What challenges arise in crystallographic refinement of this compound derivatives, particularly with disulfide bond formation?

  • Methodology :

  • Data Collection : Use Mo Kα radiation (λ = 0.71073 Å) at 100 K. Resolve disorder in disulfide bonds using SHELXL’s PART and SIMU instructions .
  • Refinement : Apply anisotropic displacement parameters for Br and S atoms. Use SQUEEZE (PLATON) to model solvent-accessible voids in disulfide-linked dimers .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR signals)?

  • Methodology :

  • Dynamic Effects : Perform variable-temperature NMR (VT-NMR) to assess rotational barriers in thiophene rings. For example, coalescence temperatures >300 K suggest hindered rotation .
  • Isotopic Labeling : Synthesize 34^{34}S-labeled analogs to distinguish thiol proton coupling in 1^1H NMR. Compare with DFT-predicted coupling constants .

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